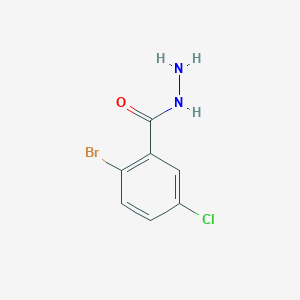

2-Bromo-5-chlorobenzhydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo- and chloro-substituted compounds is a topic of interest in several studies. For instance, the synthesis of a bromo- and chloro-substituted hydrazone ligand is described, which involves the reaction of bromo- and chloro-substituted benzaldehydes with hydrazides . Similarly, the preparation of a complex molecule starting from a chloro-substituted benzene and a bromo-substituted aldehyde is reported . These methods could potentially be adapted for the synthesis of 2-Bromo-5-chlorobenzhydrazide by reacting the appropriate benzaldehyde with hydrazine.

Molecular Structure Analysis

The molecular structure of chloro- and bromo-substituted compounds has been analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . For example, the molecular geometry and vibrational frequencies of a bromo-substituted compound were explored using Density Functional Theory (DFT) calculations . The crystal structures of bromo- and chloro-substituted benzodiazepines were determined, revealing the influence of substituents on the conformation of the central molecular fragment . These studies suggest that the molecular structure of 2-Bromo-5-chlorobenzhydrazide could be similarly elucidated using these techniques.

Chemical Reactions Analysis

The chemical reactivity of bromo- and chloro-substituted compounds has been studied, including the investigation of dissociative electron attachment to chlorobenzene and bromobenzene derivatives . The temperature dependence of these reactions was examined, providing insights into the thermodynamics and kinetics of halogenated compounds. This information could be relevant to understanding the reactivity of 2-Bromo-5-chlorobenzhydrazide under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted compounds have been characterized in several studies. For instance, the vibrational properties and frontier molecular orbitals of a bromo- and chloro-substituted triazoloquinazolinone were analyzed to understand its physicochemical behavior . The antimicrobial properties of vanadium complexes with bromo- and chloro-substituted hydrazone ligands were also investigated, indicating that the presence of these substituents may enhance biological activity . These findings could be indicative of the potential properties of 2-Bromo-5-chlorobenzhydrazide, such as its spectroscopic characteristics and biological activity.

科学的研究の応用

Synthesis and Structural Characterization

- 2-Bromo-5-chlorobenzhydrazide and its derivatives are studied for their synthesis and structural characterization. For instance, 6-bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and its methanol solvate have been structurally characterized by spectroscopic methods and X-ray determination. These compounds exhibit interesting structural features like hydrogen bonds and dimers formation, relevant in crystallography and materials science (Zhu, 2020).

Antimicrobial Activities

- Some derivatives of 2-Bromo-5-chlorobenzhydrazide exhibit significant antimicrobial properties. The aforementioned 6-bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and its methanol solvate demonstrate promising antibacterial activities, suggesting potential for development in antimicrobial research (Zhu, 2020).

Antimicrobial Property in Vanadium(V) Complexes

- Vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, including those related to 2-Bromo-5-chlorobenzhydrazide, show noteworthy antimicrobial properties. These complexes have been tested against various bacterial strains and fungi, indicating their potential in antimicrobial applications (Sun et al., 2020).

Industrial Process Scale-Up

- Derivatives of 2-Bromo-5-chlorobenzhydrazide are used in industrial processes, such as the scale-up of key intermediates for the synthesis of therapeutic agents. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative, is a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Chemical Characterization and Computational Study

- Detailed chemical and computational studies have been conducted on 2-bromo-1, 4-dichlorobenzene, a frequently used benzene derivative, which is structurally similar to 2-Bromo-5-chlorobenzhydrazide. These studies include vibrational investigations, DFT analysis, NLO properties, and molecular dynamics simulations, providing insights into the chemical properties and potential applications of these compounds (Vennila et al., 2018).

特性

IUPAC Name |

2-bromo-5-chlorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPQXFJXJVZIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chlorobenzhydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)